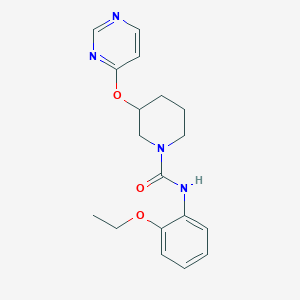

N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

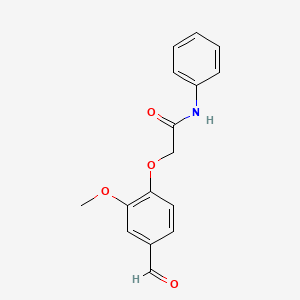

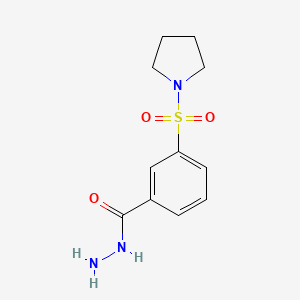

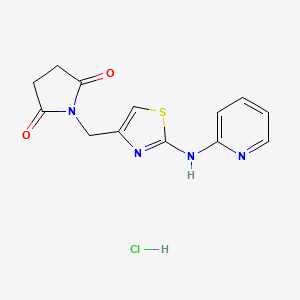

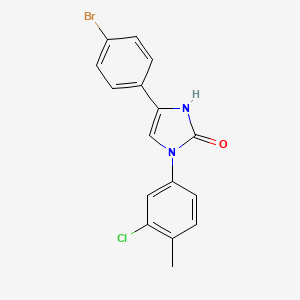

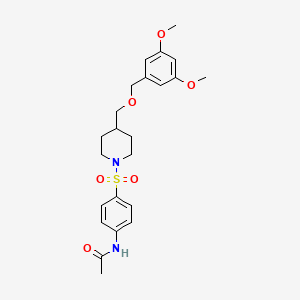

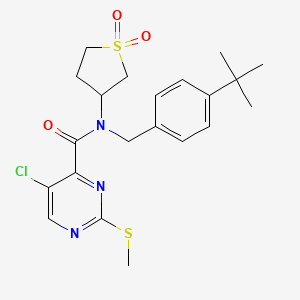

Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Novel heterocyclic compounds with potential therapeutic applications have been synthesized, involving structures related to N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide. For instance, derivatives of benzodifuran and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory properties, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives have been synthesized and evaluated for pharmacological activities, including anticancer and anti-inflammatory effects (Rahmouni et al., 2016).

Anti-angiogenic and DNA Cleavage Activities

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by targeting angiogenesis and affecting DNA integrity (Kambappa et al., 2017).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine has demonstrated promising analgesic and antiparkinsonian activities, compared favorably with standard drugs such as Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).

Anticancer Potential

Pyrazolo[3,4-d]pyrimidin-4-ones and pyrazolo[1,5-a]pyrimidine derivatives have been explored for their cytotoxicity against cancer cell lines, showing potential as anticancer drugs through mechanisms such as blocking cell proliferation and inducing apoptosis (Hassan, Hafez, & Osman, 2014).

Insecticidal Activity

Pyridine derivatives, sharing a structural motif with N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide, have demonstrated notable insecticidal activity against pests such as the cowpea aphid, with some compounds showing significantly higher efficacy than commercial insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-3-pyrimidin-4-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-2-24-16-8-4-3-7-15(16)21-18(23)22-11-5-6-14(12-22)25-17-9-10-19-13-20-17/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZAXWRJHNMSAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,11,13-trimethyl-N-[4-(propan-2-yl)phenyl]-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2611637.png)

![2-[4-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropoxy]phenyl]acetic acid](/img/structure/B2611643.png)

![N-(2,6-dimethylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2611645.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]naphthalene-2-carboxylic acid](/img/structure/B2611647.png)

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611657.png)